molecular formula C15H23BO4 B1400902 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol CAS No. 1206641-20-4

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol

Cat. No.: B1400902
CAS No.: 1206641-20-4
M. Wt: 278.15 g/mol
InChI Key: DHUVCFPERRAPPL-UHFFFAOYSA-N
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Description

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol is a chemical compound with the molecular formula C15H23BO4. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound features a boronate ester group, which is a key functional group in various chemical reactions.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , are often used in Suzuki-Miyaura coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery.

Mode of Action

The mode of action of this compound is likely related to its boronic ester group. In Suzuki-Miyaura coupling reactions, the boronic ester group can react with a variety of organic halides in the presence of a palladium catalyst . This leads to the formation of new carbon-carbon bonds .

Biochemical Pathways

It’s worth noting that the formation of carbon-carbon bonds via suzuki-miyaura coupling reactions can lead to the synthesis of a wide range of organic compounds . These compounds can potentially interact with various biochemical pathways, depending on their structure and functional groups.

Pharmacokinetics

The compound’s solubility in organic solvents such as acetone suggests that it may have good absorption and distribution characteristics. The compound’s stability at room temperature also suggests that it may have a reasonable half-life.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific organic compounds synthesized through its involvement in Suzuki-Miyaura coupling reactions . These effects could range from modulating enzyme activity to interacting with cellular receptors, depending on the structure and functional groups of the synthesized compounds.

Action Environment

Environmental factors such as temperature, pH, and the presence of a suitable catalyst (e.g., palladium) can influence the compound’s action, efficacy, and stability . For instance, the compound is stable at room temperature , which suggests that it can maintain its efficacy under normal storage conditions. The suzuki-miyaura coupling reactions in which it participates require specific conditions, such as the presence of a palladium catalyst , which could limit its use in certain environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol typically involves the reaction of 4-bromophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with 3-chloropropan-1-ol under similar conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of a phenoxy group.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the phenoxy and propanol groups, making it less versatile in certain reactions.

Uniqueness

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol is unique due to its combination of a boronate ester group with a phenoxy and propanol moiety. This structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17/h6-9,17H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUVCFPERRAPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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